N-(4-Ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide
Overview
Description
N-(4-Ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxyphenyl, methoxyphenyl, and thienyl groups attached to an imidazolidinyl acetamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the imidazolidinyl core: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.
Attachment of the ethoxyphenyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, where the phenyl groups are attached to the imidazolidinyl core.
Incorporation of the thienyl group: The thienyl group is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thienyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts for specific substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays, helping to study the interactions between proteins and small molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
- N-(2-ethoxyphenyl)-3-(2-thienyl)-2-propenamide
- N-(3-methoxyphenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(4-Ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-3-34-20-11-9-18(10-12-20)27-24(30)17-23-25(31)29(19-6-4-7-21(16-19)33-2)26(32)28(23)14-13-22-8-5-15-35-22/h4-12,15-16,23H,3,13-14,17H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNQDJIPXLPADF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.